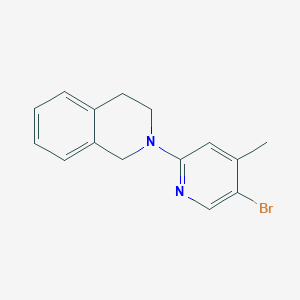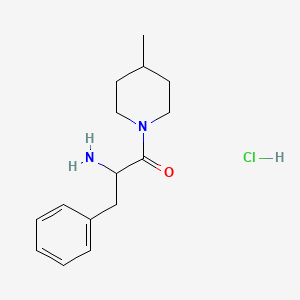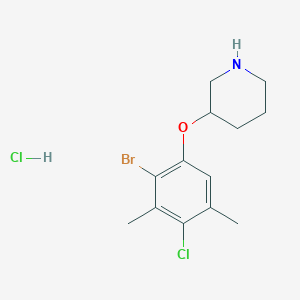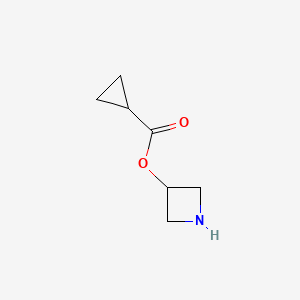
3-Azetidinyl cyclopropanecarboxylate
Übersicht
Beschreibung
3-Azetidinyl cyclopropanecarboxylate is a chemical compound with the molecular formula C7H11NO2 . It is a member of the azetidines family, which are four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines, including 3-Azetidinyl cyclopropanecarboxylate, can be synthesized through various methods. The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the synthesis of azetidines include ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation .Molecular Structure Analysis
The molecular structure of 3-Azetidinyl cyclopropanecarboxylate is based on the azetidine core, a four-membered nitrogen-containing heterocycle . The molecular weight of this compound is 141.17 .Chemical Reactions Analysis
Azetidines, including 3-Azetidinyl cyclopropanecarboxylate, exhibit unique reactivity due to their ring strain. This reactivity can be triggered under appropriate reaction conditions . For instance, the efficiency of photorelease reactions of azetidinyl-substituted compounds was found to be 2- to 5-fold higher than the corresponding diethylamino coumarins .Wissenschaftliche Forschungsanwendungen
N-Acylethanolamine Acid Amidase (NAAA) Inhibition for Anti-Inflammatory Effects
Research into derivatives of 3-azetidinyl cyclopropanecarboxylate, such as 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b), has shown potent, selective, and systemically active inhibition of intracellular NAAA activity. This inhibition yields significant anti-inflammatory effects in animal models. Structure-activity relationship (SAR) studies have identified these derivatives as promising tools for therapeutic interventions aimed at treating pain and inflammation, highlighting their potential utility in medicinal chemistry and drug development (Nuzzi et al., 2016).
Cyclopropane, Epoxide, and Aziridine in Natural Product Biosynthesis
Cyclopropane, epoxide, and aziridine groups, including those related to 3-azetidinyl cyclopropanecarboxylate structures, are crucial components in a variety of natural products with antibiotic, antitumor, and other pharmacological activities. Understanding the biosynthesis of these compounds, particularly the enzymatic chemistry that facilitates the formation of their strained three-membered rings, is critical for exploring their potential as therapeutic agents and mechanistic probes in enzyme catalysis (Thibodeaux, Chang, & Liu, 2012).
Synthesis of Highly Functionalized Triazinines and Azetidines
The TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides for the synthesis of highly functionalized triazinines demonstrates the versatile reactivity of cyclopropane derivatives. These products can be easily converted to biologically important azetidines, indicating the potential for 3-azetidinyl cyclopropanecarboxylate and its derivatives in synthetic organic chemistry and drug design (Zhang et al., 2014).
Ring Contraction for New Azetidine Syntheses
Studies on the selective ring contraction of 5-spirocyclopropane isoxazolidines mediated by acids to yield 3,4-cis ring-fused azetidin-2-ones provide insight into novel synthetic methodologies. This process, involving homolytic cleavage and rearrangement, represents a general synthesis approach for creating new classes of 3,4-cis-fused bicyclic azetidin-2-ones from readily available compounds, showcasing the utility of 3-azetidinyl cyclopropanecarboxylate structures in advanced synthetic operations (Cordero et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azetidin-3-yl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(5-1-2-5)10-6-3-8-4-6/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHDLZAFZXUCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl cyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



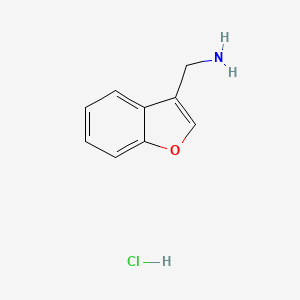
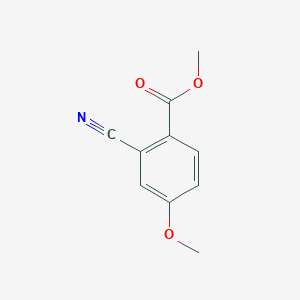
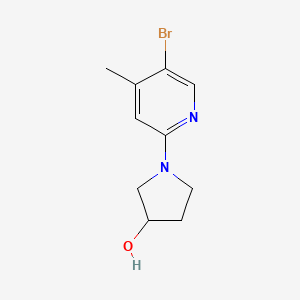
amino]-1-ethanol](/img/structure/B1525121.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525123.png)
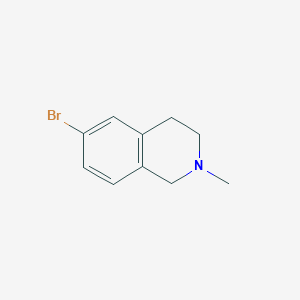
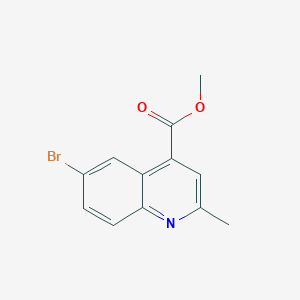
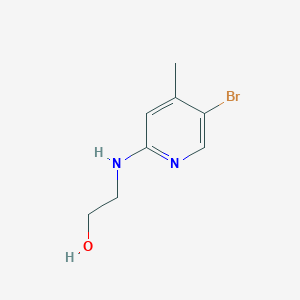
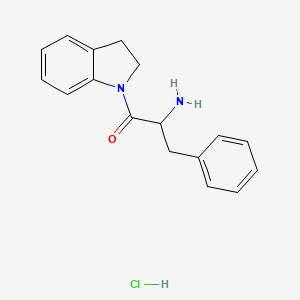
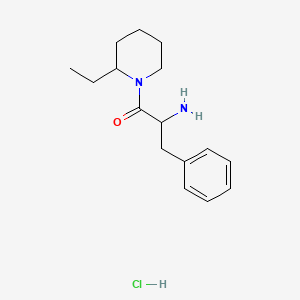
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol](/img/structure/B1525136.png)
